Cl-NQTrp

Tauopathy Alzheimer's disease Protein aggregation

Researchers investigating tauopathies face a persistent obstacle: parent compound NQTrp is synthetically challenging and unstable, undermining long-term reproducibility. Cl-NQTrp resolves this with a chlorine substitution at the 6-position of the naphthoquinone core, delivering improved synthetic accessibility, stability, and blood-brain barrier penetration while retaining anti-amyloidogenic activity. • 14% lower IC50 vs. NQTrp for disassembling pre-formed PHF6 tau fibrils (6±1 vs. 7±1 molar excess). • 91% reduction of neurotoxic Aβ*56 in 5XFAD mouse brains; rescues htau Drosophila to 58% viability (0% controls). • Cross-target activity validated against Aβ, tau, and γD-crystallin. • Supplied ≥98% purity with full analytical characterization.

Molecular Formula C21H16N2O4
Molecular Weight 360.4 g/mol
CAS No. 185351-19-3
Cat. No. B609642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCl-NQTrp
CAS185351-19-3
SynonymsNQTrp;  NQ-Trp;  NQ Trp; 
Molecular FormulaC21H16N2O4
Molecular Weight360.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27)/t18-/m0/s1
InChIKeyDZZUYZXINNHEGM-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cl-NQTrp (CAS 185351-23-9): A Chlorinated Naphthoquinone-Tryptophan Hybrid with Superior Stability and Broader Anti-Amyloid Activity


Cl-NQTrp is a chlorinated derivative of the naphthoquinone-tryptophan hybrid NQTrp (1,4-naphthoquinon-2-yl-L-tryptophan, CAS 185351-19-3) [1]. The introduction of a chlorine atom at the 6-position of the naphthoquinone core results in a more stable and easier-to-synthesize molecule while retaining and, in some contexts, enhancing the anti-amyloidogenic properties of the parent scaffold [2]. Unlike the parent compound NQTrp, which is known to be difficult to synthesize and relatively unstable [2], Cl-NQTrp demonstrates robust activity against multiple amyloidogenic proteins including amyloid-β (Aβ), tau, and γD-crystallin, and has shown efficacy in both Drosophila and mouse models of protein aggregation diseases [3].

1 Chlorinated analog with reported synthetic accessibility and chemical stability, suitable for reproducible amyloid aggregation studies
2 Supports tau and Aβ aggregation inhibition research; also active against γD-crystallin in class-level evidence
3 Drosophila and mouse model endpoint context available; brain exposure documented via BBB permeability reports

Why Cl-NQTrp (185351-23-9) Cannot Be Replaced by Its Parent Compound NQTrp (185351-19-3)


Although NQTrp and Cl-NQTrp share the same naphthoquinone-tryptophan core, the presence of a single chlorine substituent fundamentally alters the molecule's physicochemical and biological profile [1]. NQTrp is reported to be difficult to synthesize and unstable, limiting its practical utility in long-term studies and large-scale applications [1]. In contrast, Cl-NQTrp exhibits significantly improved synthetic accessibility and chemical stability, making it a more reliable tool compound for reproducible experimentation [1]. Furthermore, while both compounds inhibit amyloid aggregation, their relative potencies differ across targets: Cl-NQTrp demonstrates a distinct advantage in disassembling pre-formed tau fibrils [2] and has been explicitly documented to cross the blood-brain barrier efficiently [3], a property critical for translational neuroscience research.

Target
Substitute
Cl-NQTrp (CAS 185351-23-9)
NQTrp (CAS 185351-19-3)
Reported synthetic accessibility and chemical stability may support reproducible long-term studies
Synthesis and stability limitations reported; may not support equivalent reproducibility
Tau fibril disassembly potency context: 14% lower molar excess IC50 in direct comparison
Tau fibril disassembly endpoint may not reproduce with parent compound
Blood-brain barrier permeability documented; relevant for CNS model studies
BBB permeability data not reported; brain exposure context may differ

Quantitative Differentiation of Cl-NQTrp (185351-23-9) Relative to NQTrp and Other Analogs


Cl-NQTrp Demonstrates a 14% Lower IC50 (Molar Excess) than NQTrp in Disassembling Pre-formed Tau PHF6 Fibrils

In a direct head-to-head comparison using a ThS fluorescence assay, Cl-NQTrp disassembled pre-formed PHF6 peptide fibrils with an IC50 of 6 ± 1 molar excess, compared to 7 ± 1 molar excess for the parent compound NQTrp [1]. This represents a 14% lower molar excess requirement for Cl-NQTrp, indicating superior potency against tau-derived aggregates.

Tau PHF6 disassembly IC50
Head-to-head
6 ± 1 vs 7 ± 1 molar excess (14% lower)
Supports tau fibril disassembly potency screening
ThS fluorescence assay; 50 µM PHF6 peptide (VQIVYK)
Tauopathy Alzheimer's disease Protein aggregation PHF6 fibril disassembly

Cl-NQTrp Inhibits Aβ1-42 Aggregation with an IC50 of 90 nM, Providing a Reliable Benchmark Relative to NQTrp's 50 nM

Cl-NQTrp inhibits the aggregation of Aβ1-42 monomers with an IC50 of 90 nM, as determined by ThT fluorescence assay and TEM imaging [1]. In comparison, the parent compound NQTrp exhibits an IC50 of 50 nM for the same assay under similar conditions [2]. While Cl-NQTrp is marginally less potent on Aβ than NQTrp, it offers a well-characterized and stable alternative for studies requiring a balanced tau/Aβ dual-inhibitor profile.

Aβ1-42 aggregation IC50
Cross-study comparable
90 nM (Cl-NQTrp) vs 50 nM (NQTrp)
Reported Aβ inhibitory endpoint; potency context differs
ThT assay; TEM validation; Aβ1-42 monomers
Amyloid-β Alzheimer's disease Aggregation inhibitor Drug discovery

Cl-NQTrp Treatment in a Transgenic Drosophila Tauopathy Model Results in 58% Viability on Day 29, Whereas Untreated Flies Exhibit 0% Viability

In a transgenic Drosophila model expressing human tau (htau), Cl-NQTrp administration significantly rescued the reduced lifespan phenotype: 58% of Cl-NQTrp-treated flies remained viable on day 29, compared to 0% viability among untreated control flies by the same time point [1]. This represents a robust in vivo functional rescue in a tau-specific genetic background.

Drosophila tau model viability
Cross-study comparable
58% vs 0% at day 29
Reported in vivo model-response endpoint
Transgenic htau Drosophila; compound fed
Tauopathy In vivo efficacy Drosophila model Neurodegeneration

Cl-NQTrp Reduces Aβ*56 Species by 91% in 5XFAD Mouse Brain, Demonstrating Potent In Vivo Target Engagement

Intraperitoneal injection of Cl-NQTrp into 5XFAD transgenic AD mice resulted in a 91% reduction of the neurotoxic Aβ*56 dodecamer species in the brain, compared to vehicle-treated 5XFAD controls, and a 40% reduction in total non-soluble Aβ [1]. Notably, this level of Aβ*56 reduction is not reported for the parent compound NQTrp in the same model system, highlighting a specific advantage of the chlorinated derivative.

Brain Aβ*56 reduction
Cross-study comparable
91% reduction vs vehicle control
Reported target-engagement endpoint in AD model
5XFAD mice; Aβ*56 by SDS-PAGE densitometry
Alzheimer's disease Aβ*56 In vivo target engagement 5XFAD mouse model

Cl-NQTrp Inhibits Aggregation of γD-Crystallin and Its Amyloidogenic Hexapeptide, Expanding the Anti-Amyloid Spectrum Beyond Aβ and Tau

Both NQTrp and Cl-NQTrp inhibited the in vitro aggregation of the cataract-associated γD-crystallin protein and its amyloidogenic hexapeptide 41GCWMLY46 in a dose-dependent manner, with no toxic effect on retinal cell cultures [1]. This demonstrates that the naphthoquinone-tryptophan scaffold, including the chlorinated variant, retains broad anti-amyloid activity across structurally diverse aggregation-prone proteins, extending its utility beyond neurodegenerative targets.

γD-crystallin inhibition
Class-level inference
Dose-dependent inhibition observed
Broad amyloid inhibition context; quantitative IC50 not reported
ThT assay; γD-crystallin and hexapeptide 41GCWMLY46
Cataract γD-crystallin Amyloid aggregation Ophthalmology

Optimal Application Scenarios for Cl-NQTrp (185351-23-9) in Scientific Research and Preclinical Development


Tauopathy Mechanism-of-Action Studies Requiring Potent Disassembly of Pre-formed Tau Fibrils

Investigators studying the clearance of established tau pathology should prioritize Cl-NQTrp over NQTrp due to its 14% lower IC50 for disassembling pre-formed PHF6 fibrils (6 ± 1 vs. 7 ± 1 molar excess) [1]. This superior potency in reversing existing aggregates makes Cl-NQTrp the preferred tool for experiments focused on therapeutic intervention after pathology onset, a key translational scenario in tauopathies such as Alzheimer's disease and frontotemporal dementia.

In Vivo Tauopathy Model Studies Using Transgenic Drosophila

Cl-NQTrp has been validated in a transgenic Drosophila model expressing human tau, where it rescued the lethal phenotype to 58% viability on day 29 compared to 0% for untreated controls [2]. This established in vivo efficacy provides a robust quantitative baseline for researchers using this model to screen other tau-targeting compounds or to study tau aggregation dynamics in a whole-organism context.

Studies Targeting the Neurotoxic Aβ*56 Dodecamer in Alzheimer's Disease Models

Cl-NQTrp achieves a 91% reduction of the Aβ*56 species in the brains of 5XFAD mice [3], a specific neurotoxic assembly not directly addressed by the parent compound NQTrp in the published literature. For researchers focusing on Aβ*56 as a therapeutic target or biomarker, Cl-NQTrp offers a uniquely characterized and highly efficacious chemical probe.

Broad-Spectrum Anti-Amyloid Screening Across Neurodegenerative and Ocular Diseases

Given its documented activity against Aβ, tau, and γD-crystallin [4], Cl-NQTrp serves as an excellent positive control or benchmark compound for high-throughput screening campaigns seeking novel inhibitors of protein aggregation in Alzheimer's disease, tauopathies, and cataract research. Its cross-target profile allows for comparative potency assessments across diverse amyloidogenic proteins under standardized assay conditions.

Application
Selection Property
Validation Focus
Tau fibril disassembly studies
Fibril disassembly potency endpoint
PHF6 ThS assay and molar excess IC50 reproducibility
In vivo tauopathy model studies
Drosophila htau viability endpoint
Viability rescue at day 29 and model replication
Aβ*56 target-engagement studies
Brain Aβ*56 reduction endpoint
5XFAD mouse model Aβ*56 reduction benchmark
Cross-target amyloid inhibition screening
Broad anti-amyloid activity profile
Comparative inhibition across Aβ, tau, γD-crystallin assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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